Butanal semicarbazone Butanal semicarbazone
Brand Name: Vulcanchem
CAS No.: 13183-21-6
VCID: VC21350020
InChI: InChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9)
SMILES: CCCC=NNC(=O)N
Molecular Formula: C53H86O22
Molecular Weight: 129.16 g/mol

Butanal semicarbazone

CAS No.: 13183-21-6

Cat. No.: VC21350020

Molecular Formula: C53H86O22

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Butanal semicarbazone - 13183-21-6

Specification

CAS No. 13183-21-6
Molecular Formula C53H86O22
Molecular Weight 129.16 g/mol
IUPAC Name (butylideneamino)urea
Standard InChI InChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9)
Standard InChI Key YRBQCUYYYJZPKC-UHFFFAOYSA-N
SMILES CCCC=NNC(=O)N
Canonical SMILES CCCC=NNC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Butanal semicarbazone, also known as butyraldehyde semicarbazone, is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol. Its IUPAC name is (butylideneamino)urea, reflecting its chemical structure as a derivative of urea with a butylidene amino group . The compound is registered under CAS Number 13183-21-6 and has been indexed in PubChem with the compound identifier 548232 .

The chemical structure of butanal semicarbazone features a butyl chain connected to a nitrogen atom through a carbon-nitrogen double bond, which is further linked to a semicarbazide moiety. This structural arrangement can be represented by the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9)
Standard InChIKeyYRBQCUYYYJZPKC-UHFFFAOYSA-N
SMILESCCCC=NNC(=O)N
Canonical SMILESCCCC=NNC(=O)N

The structural characteristics of butanal semicarbazone are fundamental to understanding its chemical behavior and potential applications. The compound contains multiple functional groups, including a carbon-nitrogen double bond and a urea moiety, which contribute to its reactivity and ability to form complexes.

Synthesis Methods

The synthesis of butanal semicarbazone typically involves the condensation reaction between butanal (butyraldehyde) and semicarbazide. This reaction generally occurs in an aqueous or alcoholic medium and is often facilitated by acidic conditions. The general synthetic approach can be categorized into conventional and modern methods.

Conventional Synthesis

The traditional approach to synthesizing semicarbazones, including butanal semicarbazone, involves the following steps:

  • Dissolving butanal in an appropriate solvent, typically absolute ethanol, and heating the mixture to around 70°C.

  • Preparing a solution of semicarbazide in water with a catalytic amount of glacial acetic acid.

  • Adding the semicarbazide solution dropwise to the butanal solution.

  • Refluxing the mixture for an extended period (typically 24-48 hours).

  • Concentrating the solution through vacuum distillation.

  • Filtering and recrystallizing the resulting precipitate from an appropriate solvent, such as methanol or 2-propanol .

This conventional method, while effective, often requires lengthy reaction times and may result in moderate yields.

Microwave-Assisted Synthesis

Modern approaches to semicarbazone synthesis include microwave-assisted methods, which offer advantages in terms of reduced reaction times and potentially improved yields. The general procedure involves:

  • Dissolving butanal in absolute ethanol.

  • Adding a solution of semicarbazide in water with a catalytic amount of glacial acetic acid in portions.

  • Subjecting the mixture to microwave irradiation (typically at around 600W) for short intervals.

  • Cooling the reaction mixture and isolating the product through filtration and recrystallization .

This microwave-assisted approach can significantly reduce the reaction time from days to minutes, making it a more efficient synthetic method.

Analytical Characterization

The characterization of butanal semicarbazone typically involves various spectroscopic and analytical techniques. These methods are essential for confirming the identity, purity, and structural features of the compound.

Spectroscopic Analysis

Infrared (IR) spectroscopy can be used to identify characteristic functional groups in butanal semicarbazone. Key absorption bands would typically include those associated with N-H stretching (around 3350 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C=N stretching (around 1600 cm⁻¹) .

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the compound's structure and can confirm the presence of different isomers. The ¹H NMR spectrum would show signals corresponding to the butyl chain protons, the C=N proton, and the NH protons of the semicarbazone moiety .

Other Analytical Methods

Additional characterization methods may include:

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis for compositional verification

  • X-ray crystallography for three-dimensional structural elucidation

  • Melting point determination for purity assessment

These analytical techniques collectively provide a comprehensive characterization of butanal semicarbazone, ensuring its identity and purity for various applications.

Applications and Biological Activity

Butanal semicarbazone, like other semicarbazones, has potential applications in various fields, particularly in organic synthesis and pharmaceutical chemistry.

Organic Synthesis

Semicarbazones, including butanal semicarbazone, serve as important intermediates in organic synthesis. They can be used as protected forms of carbonyl compounds and as precursors for various nitrogen-containing compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of butanal semicarbazone and its potential biological activity requires consideration of various factors:

  • The presence of the C=N bond provides a site for potential coordination with metal ions, which can influence biological activity.

  • The semicarbazone moiety contains multiple nitrogen atoms and a carbonyl group, creating possibilities for hydrogen bonding and other interactions with biological targets.

  • The butyl chain contributes hydrophobic character to the molecule, potentially affecting its solubility, membrane permeability, and interactions with biological receptors.

Research on related semicarbazone derivatives suggests that modifications to the basic structure, such as introducing hydroxyl groups or other hydrophilic substituents, can enhance antibacterial activity, particularly against gram-negative bacteria . These modifications may increase the compound's ability to penetrate bacterial cell walls through hydrophilic porin channels .

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